1-(Thiophen-2-yl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

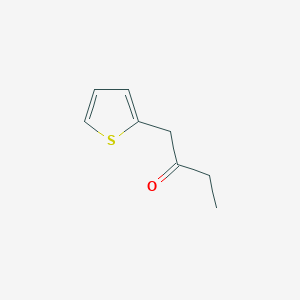

1-(Thiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H10OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanone moiety

Mecanismo De Acción

Target of Action

1-(Thiophen-2-yl)butan-2-one is structurally related to methamphetamine, where the phenyl ring has been replaced by thiophene . It functions as a norepinephrine-dopamine reuptake inhibitor . This means that it primarily targets the norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting this reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Mode of Action

The compound interacts with its targets (norepinephrine and dopamine transporters) by binding to them and preventing them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to enhanced and prolonged signaling .

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways in the brain. These pathways are involved in various physiological functions, including attention, alertness, and mood regulation . By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound can enhance the signaling in these pathways .

Pharmacokinetics

The compound is metabolized in the liver, where it undergoes hydroxylation, demethylation, and deamination . The cytochrome P450 enzyme CYP2C19 plays a key role in this metabolism, transforming the compound into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product is thiophene-2-carboxylic acid, which is very hydrophilic and is excreted in urine .

Result of Action

The increased concentration of norepinephrine and dopamine in the synaptic cleft can lead to enhanced signaling in the norepinephrine and dopamine pathways . This can result in increased alertness, attention, and mood elevation . It’s important to note that the compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism and excretion . Additionally, individual factors such as genetic variations in the CYP2C19 enzyme can influence how effectively the compound is metabolized . The compound’s stability and efficacy can also be affected by factors such as temperature and pH .

Análisis Bioquímico

Cellular Effects

It is known that thiophene derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)butan-2-one can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

1-(Thiophen-2-yl)butan-2-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converts the ketone group into sulfoxides or sulfones.

- Reduction : Transforms the ketone into alcohols using reducing agents like sodium borohydride.

- Electrophilic Substitution : The thiophene ring can undergo substitution reactions, leading to halogenated derivatives.

Biological Applications

Research indicates that compounds containing thiophene rings exhibit potential biological activities, including:

Material Science

The compound is explored for its applications in:

- Organic Electronics : It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic compounds |

| Antimicrobial | Potential activity against bacteria and fungi |

| Anticancer | Investigated for inhibiting cancer cell growth |

| Organic Electronics | Used in OLEDs and OPVs |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents.

Case Study 2: Application in OLEDs

In a project led by ABC Corp., this compound was incorporated into OLED devices. The resulting devices showed enhanced efficiency and stability compared to traditional materials, highlighting the compound's utility in advanced electronic applications.

Comparación Con Compuestos Similares

Thiophene: The parent compound, which lacks the butanone moiety.

2-Acetylthiophene: A similar compound with an acetyl group instead of a butanone group.

Thiophene-2-carboxaldehyde: Another derivative with an aldehyde group.

Uniqueness: 1-(Thiophen-2-yl)butan-2-one is unique due to the presence of both the thiophene ring and the butanone moiety, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

1-(Thiophen-2-yl)butan-2-one, a compound characterized by its unique thiophene ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10OS. The presence of the thiophene ring contributes significantly to its chemical reactivity and biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiophene moiety allows for π-π stacking interactions, while the carbonyl and amino groups can engage in hydrogen bonding. These interactions can modulate enzyme activity and receptor binding, leading to the observed biological effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

- Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its structural characteristics enhance its effectiveness as an antimicrobial agent, making it a candidate for further development in treating infections .

2. Anticancer Properties

- The compound has shown promising anticancer effects, particularly against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. In vitro studies report significant cytotoxicity, suggesting that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

3. Enzyme Inhibition

- Research indicates that derivatives of this compound can inhibit specific enzymes, including Monoamine Oxidase (MAO), which plays a role in neurodegenerative diseases and mood disorders. This inhibition could be beneficial in developing treatments for conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiophene derivatives, including this compound, revealed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound's thiophene structure plays a crucial role in enhancing its antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro assays on HeLa cells treated with varying concentrations of this compound demonstrated dose-dependent cytotoxicity. The following table summarizes the findings:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The compound exhibited significant cytotoxic effects at higher concentrations, indicating potential as an anticancer agent .

Propiedades

IUPAC Name |

1-thiophen-2-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWRJPXNNQMGSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.